molecular formula C14H13NO2 B13598141 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid

Katalognummer: B13598141
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: NMHHUFZSJFAWHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H13NO2. It is characterized by the presence of a quinoline ring attached to a cyclopropane carboxylic acid moiety.

Vorbereitungsmethoden

The synthesis of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing catalytic systems and continuous flow processes.

Analyse Chemischer Reaktionen

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various quinoline and cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting replication and transcription processes, while the cyclopropane moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions disrupt cellular processes, contributing to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C14H13NO2

Molekulargewicht

227.26 g/mol

IUPAC-Name

1-(quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H13NO2/c16-13(17)14(6-7-14)9-10-5-8-15-12-4-2-1-3-11(10)12/h1-5,8H,6-7,9H2,(H,16,17)

InChI-Schlüssel

NMHHUFZSJFAWHM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=CC=NC3=CC=CC=C23)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.